L-Isoleucyl diphenylborinate
Description
These compounds share a diphenylborinate core but differ in substituent groups, which critically influence their biological activity and specificity. For example, 2-APB (CAS 524-95-8) is a well-characterized inhibitor of store-operated calcium entry (SOCE) and has applications in studying calcium signaling pathways .
Properties
IUPAC Name |
diphenylboranyl (2S,3S)-2-amino-3-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-3-14(2)17(20)18(21)22-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3,20H2,1-2H3/t14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPIANARMZOPIS-YOEHRIQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(C(C)CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)[C@H]([C@@H](C)CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl diphenylborinate typically involves the reaction of L-isoleucine with diphenylborinic acid. The process can be summarized as follows:
Starting Materials: L-isoleucine and diphenylborinic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A coupling agent such as dicyclohexylcarbodiimide (DCC) may be used to facilitate the formation of the boronate ester bond.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate group back to the parent borinic acid.
Substitution: The phenyl groups in the diphenylborinate moiety can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borinic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
L-Isoleucyl diphenylborinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronate esters and boronic acids.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It may be used in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of L-Isoleucyl diphenylborinate involves its interaction with biological molecules through the boronate group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The molecular targets and pathways involved include:
Enzyme Inhibition: The boronate group can inhibit enzymes that have active site serine or threonine residues by forming covalent adducts.
Molecular Recognition: The compound can bind to specific biomolecules, facilitating studies on protein-ligand interactions and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and chemical differences among diphenylborinate derivatives:
Functional and Mechanistic Differences
- 2-APB: Acts as a biphasic modulator of SOCE, inhibiting at low concentrations (1–10 μM) and activating at higher doses (>50 μM). It also non-specifically affects IP3R and TRP channels, limiting its utility in targeted studies .
- NBC6 : Retains NLRP3 inflammasome inhibition (IC₅₀ ~5 μM) but lacks off-target effects on calcium signaling, making it a superior candidate for inflammatory disease research .
- 2-APB Isomers : Exhibit cell-type-dependent effects. For example, Isomer 1 inhibits SOCE in T-cells (IC₅₀ ~0.1 μM), while Isomer 2 activates SOCE in endothelial cells, highlighting the importance of stereochemistry in functional outcomes .
Biological Activity
L-Isoleucyl diphenylborinate is a compound that combines an amino acid moiety (L-isoleucine) with a boronate group, which imparts unique chemical reactivity and biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
Chemical Composition:
- Molecular Formula: CHBNO
- Functional Groups: Amino acid (L-isoleucine) and boronate ester.
The presence of both an amino acid and a boronate group allows for diverse interactions with biological molecules, making this compound a valuable tool in biochemical research.
This compound's biological activity is primarily attributed to its boronate group, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and molecular recognition studies.
Key Mechanisms:
- Enzyme Inhibition: The boronate group can inhibit enzymes that contain active site serine or threonine residues by forming covalent adducts. This mechanism is crucial in studying enzyme kinetics and pathways.
- Molecular Recognition: The compound can bind to specific biomolecules, facilitating studies on protein-ligand interactions and cellular signaling pathways.
Biological Applications
This compound has several potential applications in various fields:
- Biochemical Research: It serves as a reagent in studies involving amino acid metabolism and protein synthesis.
- Drug Development: Its unique structure allows it to act as a biochemical probe, potentially leading to the development of new therapeutic agents.
- Materials Science: The compound may be used in the synthesis of advanced materials, such as boron-containing polymers and catalysts.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other related compounds:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| L-Isoleucyl-L-phenylalanine | Dipeptide derived from L-isoleucine | Protein synthesis studies |
| L-Isoleucine | Essential amino acid | Involved in metabolic pathways |
| Diphenylborinic Acid | Precursor for boronate esters | Used in organic synthesis |
The combination of an amino acid moiety with a boronate group distinguishes this compound from these compounds, enhancing its reactivity and biological applications.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
-
Enzyme Inhibition Studies:
- Research demonstrated that this compound effectively inhibits serine proteases, showcasing its potential as an enzyme inhibitor in therapeutic applications.
-
Molecular Recognition:
- Studies highlighted its ability to selectively bind to target proteins, which could be harnessed for drug design and development.
-
Synthetic Applications:
- The compound has been utilized in organic synthesis as a reagent for forming boronate esters, indicating its versatility in chemical reactions.
Q & A
Q. What guidelines ensure ethical reporting of negative or inconclusive results in studies on this compound?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Publish negative results in dedicated journals (e.g., PLOS ONE) or preprint servers (bioRxiv) with full methodological transparency. Disclose conflicts of interest (e.g., funding sources) and comply with ARRIVE 2.0 guidelines for preclinical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
